
4-(3-Phenylquinoxalin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Morpholines, including “4-(3-Phenylquinoxalin-2-yl)morpholine”, can be synthesized from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” is based on the morpholine (1,4-oxazinane) motif . Morpholine is an organic chemical compound that features both amine and ether functional groups .Chemical Reactions Analysis
The synthesis of morpholines, including “this compound”, involves various chemical reactions. These include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .科学的研究の応用
Anticancer Potential
Research has explored various derivatives of quinoxalinyl morpholine for their potential as anticancer agents. For instance, the design, synthesis, and preclinical evaluation of new derivatives, such as 2-(fluorophenyl)quinolin-4-one derivatives, have shown significant inhibitory activity against tumor cell lines. These studies have highlighted the potential of such compounds in developing new drug candidates with a focus on selective inhibition of cancer cell growth, indicating their promise for further clinical studies (Li-Chen Chou et al., 2010).
Antimicrobial Activity
Another field of application for morpholine derivatives includes antimicrobial and modulating activity. Compounds like 4-(Phenylsulfonyl) morpholine have been studied for their antimicrobial properties against standard and multi-resistant strains of bacteria and fungi. Such studies contribute to understanding how these compounds can be used to combat microbial resistance, offering a potential pathway for developing new antimicrobial treatments (M. A. Oliveira et al., 2015).
Anticonvulsant Properties
The anticonvulsant activity of new hybrid compounds derived from morpholine derivatives has been explored, indicating their potential as new therapeutic agents for epilepsy. The synthesis of these compounds involves incorporating structural elements from known antiepileptic drugs, suggesting a novel approach to treating seizure disorders with potentially broader spectra of activity across different seizure models (K. Kamiński et al., 2015).
Anticancer Agent Synthesis
Further research into morpholine derivatives has led to the synthesis of compounds with potential as anticancer agents, such as novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating moderate to high levels of antitumor activities. This underscores the versatility of morpholine derivatives in medicinal chemistry, particularly in developing treatments for cancer (Yilin Fang et al., 2016).
作用機序
Target of Action
Quinoxalines, a class of n-heterocyclic compounds to which this compound belongs, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
It’s worth noting that quinoxaline derivatives, in general, interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have several prominent pharmacological effects .
特性
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEUKCVVFYRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

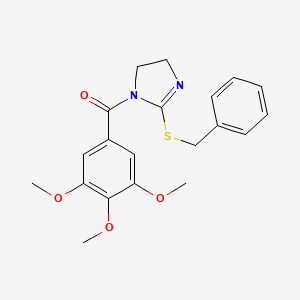

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2770911.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B2770913.png)
![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)

![2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B2770921.png)
![1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2770922.png)
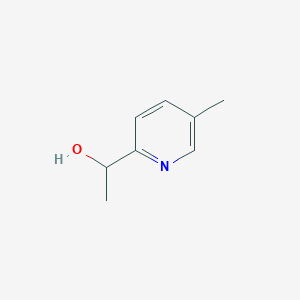
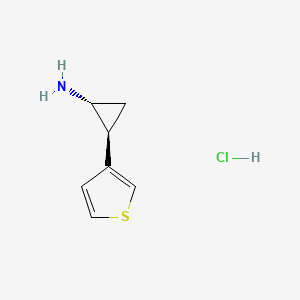
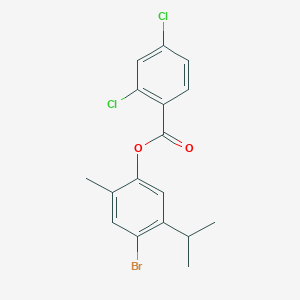
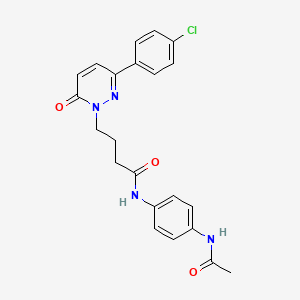
![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)